Ppp-AA

Description

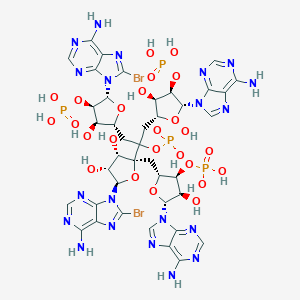

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

143832-09-1 |

|---|---|

Molecular Formula |

C40H48Br2N20O25P4 |

Molecular Weight |

1492.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-[2-[(2S,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl]-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]-2-phosphonooxypropyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C40H48Br2N20O25P4/c41-37-57-15-27(45)49-6-53-31(15)61(37)34-20(66)24(67)40(83-34,3-12-21(84-88(68,69)70)19(65)33(82-12)59-8-55-13-25(43)47-4-51-29(13)59)39(87-91(77,78)79,1-10-17(63)22(85-89(71,72)73)35(80-10)60-9-56-14-26(44)48-5-52-30(14)60)2-11-18(64)23(86-90(74,75)76)36(81-11)62-32-16(58-38(62)42)28(46)50-7-54-32/h4-12,17-24,33-36,63-67H,1-3H2,(H2,43,47,51)(H2,44,48,52)(H2,45,49,53)(H2,46,50,54)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)/t10-,11-,12-,17-,18-,19-,20-,21-,22-,23-,24+,33-,34-,35-,36-,39?,40+/m1/s1 |

InChI Key |

QZXOIQORVRLRSZ-QOISNMLESA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@]4([C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(C[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |

Synonyms |

5'-monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine p5'A2'p5'A2'p5'(Br(8)A)2'p5'(Br(8)A) PPP-AA |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Ambiguity of "Ppp-AA": A Multifaceted Term in Scientific Research

A comprehensive analysis of scientific and technical literature reveals that "Ppp-AA" is not a singular, defined entity but rather an abbreviation with multiple, distinct meanings across various scientific disciplines. This ambiguity makes it unfeasible to create a single, in-depth technical guide on its "discovery and synthesis pathway" as requested. The term's context is critical to its interpretation, ranging from molecular biology and metabolic pathways to pharmacology and clinical medicine.

The initial investigation into "this compound" uncovered its use in several disparate fields, each with its own specific definition for the acronym. For researchers, scientists, and drug development professionals, understanding the correct context is paramount to avoid confusion and to access the relevant information.

The different interpretations of "this compound" include:

-

In Molecular and Cellular Biology: "pppAA" and "pppAAA" refer to RNA trinucleotide triphosphates that act as building blocks in RNA synthesis catalyzed by certain enzymes like ribozyme polymerases[1]. Additionally, the "5'ppp-" prefix denotes a 5'-triphosphate group on a nucleic acid , a key molecular feature recognized by the innate immune system in distinguishing viral from host RNA[2][3]. A specific, complex brominated adenosine (B11128) compound is also referred to by the synonym "this compound" in chemical databases[4].

-

In Metabolism: The abbreviation is used to denote the Pentose Phosphate Pathway (PPP) and Amino Acid (AA) biosynthesis , two fundamental and interconnected metabolic pathways crucial for cellular growth, proliferation, and response to oxidative stress[5][6][7]. These pathways are significant targets in various diseases, including cancer.

-

In Pharmacology and Drug Development: "PPP" is the abbreviation for α-pyrrolidinopropiophenone , a synthetic cathinone (B1664624) and designer drug with psychostimulant effects[8][9]. In the context of gene therapy, "FIX-PPP-AA" represents the amino acid sequence of the pre-pro-peptide of Factor IX , a critical protein in the blood coagulation cascade and the focus of treatments for hemophilia B[10].

-

In Clinical Research: "AA" is a common abbreviation for Alopecia Areata , an autoimmune disorder causing hair loss. In this context, treatments such as Platelet-Rich Plasma (PRP) are being investigated[11][12].

-

In Analytical Chemistry: "AA" stands for Atomic Absorption spectroscopy, a widely used technique for quantifying the concentrations of metallic elements in various samples[13][14][15][16].

Given this wide array of meanings, a singular "in-depth technical guide or whitepaper on the core" of "this compound" is not possible. Each of these topics represents a complex field of study with its own unique discovery timeline, synthesis or biological pathway, and set of experimental protocols.

To provide a valuable and coherent technical resource, it is necessary to first specify which "this compound" is of interest. For example, a detailed guide could be developed on one of the following specific subjects:

-

The role of 5'-triphosphorylated RNA in innate immune signaling and its therapeutic potential.

-

The metabolic pathways and pharmacological effects of α-pyrrolidinopropiophenone (PPP) and its derivatives.

-

The Pentose Phosphate Pathway as a therapeutic target in cancer.

-

The design and development of Factor IX gene therapy for Hemophilia B.

-

The mechanism of action and clinical application of Platelet-Rich Plasma (PRP) in Alopecia Areata.

We invite the user to clarify their specific area of interest from the possibilities outlined above. Upon clarification, a comprehensive technical guide adhering to the original request's specifications for data presentation, experimental protocols, and visualizations can be effectively generated.

References

- 1. Ribozyme-catalysed RNA synthesis using triplet building blocks | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. 5'-Monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine | C40H48Br2N20O25P4 | CID 197496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Narrative Review: Immunometabolic Interactions of Host–Gut Microbiota and Botanical Active Ingredients in Gastrointestinal Cancers | MDPI [mdpi.com]

- 8. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. WO2018217731A1 - Viral vectors encoding recombinant fix with increased expression for gene therapy of hemophilia b - Google Patents [patents.google.com]

- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 12. The effect of autologous activated platelet rich plasma (AA-PRP) injection on pattern hair loss: clinical and histomorphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. perlan.com.pl [perlan.com.pl]

- 14. agilent.com [agilent.com]

- 15. www1.lasalle.edu [www1.lasalle.edu]

- 16. Atomic absorption spectroscopy - Wikipedia [en.wikipedia.org]

biological function of Ppp-AA in cell signaling

An In-depth Technical Guide on the Biological Function of Dinucleoside Polyphosphates in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinucleoside polyphosphates, such as diadenosine triphosphate (ApppA) and diadenosine tetraphosphate (B8577671) (Ap4A), are a class of signaling molecules increasingly recognized for their critical roles in cellular communication. Initially considered byproducts of metabolic stress, these molecules, which can be generalized under the placeholder "Ppp-AA," are now established as "alarmones"—intracellular and extracellular signals that mediate cellular responses to a variety of stressors. This guide provides a comprehensive overview of the biological functions of dinucleoside polyphosphates, with a focus on their mechanisms of action, the signaling pathways they modulate, quantitative data on their interactions, and detailed experimental protocols for their study.

Introduction to Dinucleoside Polyphosphates (this compound)

Dinucleoside polyphosphates (Ap(n)A) are molecules consisting of two adenosine (B11128) nucleosides joined by a chain of three to six phosphate (B84403) groups. They are found across all domains of life and are involved in essential cellular processes, including stress response, RNA stability, and proteostasis.[1][2] Their synthesis is notably upregulated under conditions of cellular stress, such as oxidative stress and heat shock, primarily through the action of aminoacyl-tRNA synthetases.[2] Once synthesized, they can be released from cells or act intracellularly to modulate a variety of signaling pathways.

Mechanisms of Action and Signaling Pathways

Dinucleoside polyphosphates exert their effects through both extracellular and intracellular mechanisms.

2.1 Extracellular Signaling:

When released into the extracellular space, Ap(n)A can interact with purinergic P2 receptors, which are also targets for ATP.[3][4] This interaction can trigger a cascade of downstream events, including:

-

Activation of P2Y and P2X Receptors: Dinucleoside polyphosphates can act as agonists at various P2Y (G-protein coupled) and P2X (ion channel) receptors, leading to the mobilization of intracellular calcium and the activation of protein kinases.[3][4][5]

-

Calcium Signaling: A primary consequence of P2 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i). This is achieved through the influx of extracellular Ca2+ via P2X channels or the release of Ca2+ from intracellular stores mediated by P2Y receptor signaling.[3][4]

-

MAPK/ERK Pathway Activation: The increase in intracellular calcium and other signaling intermediates can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[4] There is evidence for specific Ap5A receptors in astrocytes that are coupled to ERK activation.[3][4]

2.2 Intracellular Signaling:

Inside the cell, dinucleoside polyphosphates function as "alarmones," signaling the presence of stress. Their intracellular concentrations can rise dramatically in response to stimuli like oxidative stress.[2][6] While their intracellular targets are still being fully elucidated, they are known to modulate the activity of various enzymes and signaling proteins.

Diagram of Extracellular this compound Signaling Pathway

References

- 1. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diadenosine polyphosphate receptors: P2D purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

An In-depth Technical Guide on the Role of the PP2A-Aα Subunit in Lung Adenocarcinoma Progression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the multifaceted role of the Protein Phosphatase 2A (PP2A) scaffolding Aα subunit (coded by the PPP2R1A gene) in the progression of lung adenocarcinoma (LUAD). It covers its function as a tumor suppressor, the impact of its mutations and expression changes, its interaction with key oncogenic signaling pathways, and methodologies for its study.

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous cellular processes, including cell cycle, growth, and apoptosis.[1][2] The PP2A holoenzyme is a heterotrimer composed of a scaffolding A subunit, a regulatory B subunit, and a catalytic C subunit.[1][3] The Aα isoform, encoded by PPP2R1A, is the predominant scaffolding subunit, forming the backbone of the majority of PP2A complexes.[1] In lung adenocarcinoma, the dysregulation of PP2A-Aα, through mutations, altered expression, or inhibition by endogenous proteins, disrupts its tumor-suppressive function, leading to the activation of oncogenic pathways and promoting disease progression.[4] This guide provides a technical overview of the molecular mechanisms, quantitative data, and experimental protocols relevant to understanding and targeting PP2A-Aα in lung adenocarcinoma.

The Role of PP2A-Aα in Lung Adenocarcinoma

PP2A-Aα is fundamentally a tumor suppressor in lung cancer.[5] Its scaffolding function is essential for the assembly of a stable and functional PP2A holoenzyme.[6] Disruption of this function is a key event in tumorigenesis.[4]

-

Mutations: Somatic mutations in the PPP2R1A gene are found in various cancers, including lung adenocarcinoma.[1][3] These mutations, often missense, can impair the binding of the Aα subunit to the B and/or C subunits.[1][4][5] For instance, the E64D mutation, identified in a human lung carcinoma, was shown to increase lung cancer incidence in mouse models, confirming its role in driving the disease.[5] The overall mutation frequency in lung cancer is relatively low, estimated at around 1.3% to 2.3%.[3][7]

-

Expression Levels: While some studies report upregulation of PPP2R1A in LUAD tissues compared to normal controls, high expression has paradoxically been associated with poor progression-free and overall survival.[7] This suggests a complex role where the mere presence of the protein is not indicative of its tumor-suppressive activity, which can be negated by other mechanisms like the overexpression of endogenous inhibitors.[8]

-

Inhibition: The activity of the PP2A complex is often suppressed non-genomically through the overexpression of endogenous inhibitory proteins such as CIP2A (Cancerous Inhibitor of PP2A) and SET.[4][8] High CIP2A expression in non-small cell lung cancer (NSCLC) correlates with poor prognosis and therapy resistance by shielding key oncoproteins like AKT and c-MYC from dephosphorylation by PP2A.[4][9]

Quantitative Data on PP2A-Aα in Lung Adenocarcinoma

The following tables summarize key quantitative findings from studies on PP2A-Aα in lung cancer.

Table 1: PPP2R1A Mutation Frequency in Lung Cancer

| Cancer Type | Cohort/Study | Mutation Frequency (%) | Key Findings & Reference |

|---|---|---|---|

| Lung Cancer (LC) | General | 1.3 | Mutations in the PP2A-Aα subunit are correlated with lung cancer.[3][10] |

| Lung Adenocarcinoma (LUAD) | TCGA Data | 2.3 | Genetic mutation frequency is low, with missense mutations being common.[7] |

| Lung Carcinoma | Specific Study | - | The E64D mutation was identified in a human lung carcinoma.[1] |

| Breast & Lung Carcinoma | Specific Study | - | Point mutations E64G and E64D lead to loss of enzyme function.[1] |

Table 2: Expression and Clinical Correlation of PPP2R1A in LUAD

| Parameter | Tissues Compared | Result | Clinical Significance & Reference |

|---|---|---|---|

| PPP2R1A mRNA Expression | LUAD vs. Normal | Significantly Upregulated (P < 0.05) | Associated with poor progression-free and overall survival.[7] |

| Diagnostic Value (AUC) | LUAD vs. Normal | 0.593 | Modest diagnostic potential.[7] |

| Knockdown of PPP2R1A | LUAD Cell Lines | - | Significantly inhibited proliferation, invasion, and metastasis.[7] |

Signaling Pathways Regulated by PP2A-Aα

PP2A-Aα is a master regulator of signaling pathways that are central to cancer progression. By serving as the scaffold for the PP2A holoenzyme, it enables the dephosphorylation and subsequent inactivation of key oncogenic kinases.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical driver of cell survival and proliferation and is frequently hyperactivated in lung cancer.[4][11] PP2A directly opposes Akt activation by dephosphorylating it.[1]

-

Mechanism: The PP2A holoenzyme, stabilized by the Aα subunit, dephosphorylates Akt, primarily at Threonine 308, leading to its inactivation.[1]

-

Consequence of Dysfunction: When PP2A-Aα is mutated or inhibited (e.g., by CIP2A), PP2A cannot effectively dephosphorylate Akt. This results in sustained Akt signaling, promoting cell survival, proliferation, and resistance to therapy in LUAD.[4][11] Activation of PP2A with small molecules (SMAPs) has been shown to downregulate both the PI3K and MAPK pathways.[11]

Wnt/β-catenin Pathway

The Wnt signaling pathway plays a crucial role in cell fate and proliferation, and its dysregulation is implicated in cancer.

-

Mechanism: PP2A is a component of the β-catenin destruction complex. It is thought to dephosphorylate components of this complex, such as Axin, thereby promoting the degradation of β-catenin.[6][12]

-

Consequence of Dysfunction: Loss of PP2A function can lead to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive proliferation.[1]

c-MYC Regulation

The oncoprotein c-MYC is a potent driver of cell growth and proliferation.

-

Mechanism: The PP2A-B56α holoenzyme specifically targets c-MYC for dephosphorylation at Serine 62.[10] This dephosphorylation marks c-MYC for degradation.

-

Consequence of Dysfunction: Inhibition of PP2A by endogenous inhibitors like SET prevents c-MYC dephosphorylation, leading to its stabilization and enhanced oncogenic activity.[10]

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: PP2A-Aα-mediated regulation of oncogenic signaling pathways in lung adenocarcinoma.

Experimental Workflow Diagram

Caption: Workflow for Co-Immunoprecipitation to validate PP2A-Aα protein interactions.

Detailed Experimental Protocols

Protocol: Immunoprecipitation (IP) and Western Blot for Interaction Studies

This protocol is used to determine if PP2A-Aα physically interacts with a protein of interest (e.g., a regulatory protein or substrate).

Objective: To co-immunoprecipitate PP2A-Aα and assess for the presence of an interacting partner.

Materials:

-

Cell Lines: Lung adenocarcinoma cell line (e.g., A549) or HEK293T for overexpression systems.

-

Antibodies: Primary antibody against PP2A-Aα for IP, primary antibodies against PP2A-Aα and the protein of interest for Western Blot, appropriate secondary antibodies.

-

Reagents: Protein A/G magnetic beads, cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), wash buffer, SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.

Methodology:

-

Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells on ice using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and incubate it with the primary antibody against PP2A-Aα overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Block the membrane and probe with primary antibodies against PP2A-Aα (to confirm successful IP) and the protein of interest (to test for interaction). Visualize with an appropriate HRP-conjugated secondary antibody and ECL substrate.

Protocol: PP2A Phosphatase Activity Assay

This assay measures the enzymatic activity of PP2A complexes immunoprecipitated from cell lysates.

Objective: To quantify PP2A-specific phosphatase activity in LUAD cells under different conditions (e.g., control vs. drug-treated).

Materials:

-

PP2A Immunoprecipitation-Phosphatase Activity Assay Kit (e.g., from Millipore).

-

Cell lysate prepared in a buffer without phosphatase inhibitors.

-

Antibody against a PP2A subunit (typically the C subunit) for IP.

-

Thio-phosphopeptide substrate.

-

Malachite Green reagent for colorimetric detection of released phosphate (B84403).

Methodology:

-

Immunoprecipitation: Immunoprecipitate PP2A complexes from cell lysates using an anti-PP2A C-subunit antibody and Protein A/G beads as described in the kit protocol. This isolates PP2A from other cellular phosphatases.[13][14]

-

Washing: Thoroughly wash the beads to remove contaminants and ATP.

-

Phosphatase Reaction: Resuspend the beads in the provided assay buffer. Initiate the reaction by adding the specific thio-phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Detection: Stop the reaction. Add the Malachite Green reagent, which forms a colored complex with the free phosphate released by PP2A activity.

-

Quantification: Measure the absorbance at ~650 nm using a plate reader. The amount of free phosphate is directly proportional to the PP2A activity. Compare the activity levels between different experimental groups.

Conclusion and Future Directions

The PP2A-Aα subunit is a cornerstone of PP2A's tumor-suppressive function in lung adenocarcinoma. Its inactivation, whether by mutation or through the upregulation of endogenous inhibitors, is a significant event in tumor progression. This disruption leads to the sustained activation of powerful oncogenic pathways, including PI3K/Akt and Wnt/β-catenin.

The development of therapeutics aimed at restoring PP2A function represents a promising strategy for treating lung adenocarcinoma, particularly in cases resistant to conventional therapies.[11][15] Small molecule activators of PP2A (SMAPs) that can stabilize the holoenzyme or displace inhibitors are currently under investigation.[2][16] Future research should focus on:

-

Identifying biomarkers to stratify patients who would most benefit from PP2A-activating therapies.

-

Developing more potent and specific SMAPs that target particular PP2A holoenzyme complexes.

-

Investigating combinatorial therapies, for instance, pairing PP2A activators with inhibitors of the pathways it regulates (e.g., PI3K inhibitors) to achieve synergistic anti-tumor effects.[17]

References

- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]

- 3. Protein Phosphatase 2A as a Therapeutic Target in Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2A (PP2A): a key phosphatase in the progression of chronic obstructive pulmonary disease (COPD) to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cancer-associated mutations in the Aα subunit of protein phosphatase 2A increase lung cancer incidence in Aα knock-in and knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Phosphatase 2A in the Regulation of Wnt Signaling, Stem Cells, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PPP2R1A | Cancer Genetics Web [cancer-genetics.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein phosphatase 2A and its B56 regulatory subunit inhibit Wnt signaling in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct activation of PP2A for the treatment of tyrosine kinase inhibitor-resistant lung adenocarcinoma. | Semantic Scholar [semanticscholar.org]

- 16. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PP2A regulates metastasis and vasculogenic mimicry formation via PI3K/AKT/ZEB1 axis in non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of the Phosphoprotein Phosphatase (PPP) Family

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the downstream targets of the Phosphoprotein Phosphatase (PPP) family of enzymes. Given that "Ppp-AA" is not a recognized specific molecular entity, this guide focuses on the broader, well-established PPP family, with a detailed examination of Protein Phosphatase 2A (PP2A) as a representative and critically important member. The PPP family is responsible for the majority of serine/threonine dephosphorylation events in eukaryotic cells, playing a pivotal role in regulating a vast array of cellular processes.[1][2]

The Phosphoprotein Phosphatase (PPP) Family: An Overview

The PPP family is a major class of serine/threonine-specific protein phosphatases.[2] This family includes well-known members such as PP1, PP2A, PP2B (calcineurin), PP4, PP5, and PP6.[3] These enzymes are crucial for reversing the action of protein kinases, thereby controlling the phosphorylation state of numerous proteins. This dynamic balance between kinases and phosphatases governs the activity of signaling pathways that control cell cycle progression, metabolism, transcription, and apoptosis.[4][5] The substrate specificity of PPP family members is typically conferred by associated regulatory or scaffolding subunits that direct the catalytic subunit to specific downstream targets.[4]

In Focus: Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is one of the most abundant and ubiquitously expressed members of the PPP family, accounting for a significant portion of total serine/threonine phosphatase activity within a cell.[1][3] Its critical role as a tumor suppressor and a master regulator of cellular signaling makes it a key area of research and a potential therapeutic target.[3][6]

Structure and Regulation

PP2A typically exists as a heterotrimeric holoenzyme composed of three subunits:

-

Scaffolding Subunit (A): The A subunit (encoded by PPP2R1A and PPP2R1B genes) acts as a scaffold, providing a platform for the assembly of the other two subunits.[7]

-

Catalytic Subunit (C): The C subunit (encoded by PPP2CA and PPP2CB genes) contains the active site with two catalytic metal ions and is responsible for the dephosphorylation reaction.[1][7]

-

Regulatory Subunit (B): This is the most diverse subunit, with at least four families (B, B', B'', B''') encoded by multiple genes and splice variants.[1] The B subunit is the primary determinant of the holoenzyme's substrate specificity, subcellular localization, and enzymatic activity.[4]

The assembly and activity of the PP2A holoenzyme are tightly regulated through the expression of different B subunits, post-translational modifications of the C subunit (such as phosphorylation and methylation), and interaction with endogenous inhibitor proteins like CIP2A and SET.[3][8]

Caption: Figure 1. Structure of the PP2A Holoenzyme.

Downstream Targets of PP2A

As a master regulator, PP2A dephosphorylates a vast number of substrates involved in critical signaling pathways.[1] Its tumor suppressor function is primarily executed by negatively regulating kinase-driven oncogenic pathways.[9] A recent phosphoproteomic study employing targeted degradation of the catalytic subunit PPP2CA identified over 2,200 potential substrates, highlighting the extensive reach of PP2A in the cell.[10]

Data Presentation: Key Downstream Targets of PP2A

The following table summarizes some of the most well-characterized downstream targets of PP2A, the specific sites of dephosphorylation, and the functional consequences.

| Target Protein | Pathway | Dephosphorylation Site(s) | Functional Consequence of Dephosphorylation |

| Akt (Protein Kinase B) | PI3K/Akt Signaling | Threonine 308 (Thr308) | Inactivation of Akt, leading to inhibition of cell survival and proliferation signals.[3][5] |

| ERK (MAPK1/2) | MAPK/ERK Signaling | Threonine 202 / Tyrosine 204 | Inactivation of ERK, leading to suppression of cell growth and proliferation.[11] |

| c-Myc | Oncogenic Signaling | Serine 62 (Ser62) | Destabilization and degradation of the c-Myc oncoprotein, reducing its transcriptional activity.[3] |

| β-catenin | Wnt Signaling | Specific Ser/Thr residues | Promotes degradation of β-catenin, thereby inhibiting Wnt pathway activation.[5][8] |

| IKKβ | NF-κB Signaling | Serine 177 / Serine 181 | Inactivation of the IKK complex, leading to suppression of the pro-inflammatory NF-κB pathway.[12] |

| GSK3β | Multiple Pathways | Serine 9 (Ser9) | Activation of GSK3β by removing an inhibitory phosphorylation. |

| HSPB1 (Hsp27) | p38 Stress Response | Serine 15, 78, 82 | Dephosphorylation of a downstream effector of the p38 MAPK pathway.[13] |

| ADAM17 | Growth Factor Signaling | Specific Ser/Thr sites | Regulation of protease activity, affecting growth factor signaling. |

Experimental Protocols

Identifying the direct substrates of a specific phosphatase is challenging due to the transient nature of the enzyme-substrate interaction.[14] Several methodologies have been developed to overcome this, ranging from general activity assays to sophisticated proteomic approaches.

Protocol 1: General Phosphatase Activity Assay

This colorimetric assay is a simple method to measure total phosphatase activity in a sample using a generic substrate like p-nitrophenyl phosphate (B84403) (pNPP).[15]

Principle: The phosphatase cleaves the phosphate group from the colorless pNPP substrate, producing p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm.[15]

Methodology:

-

Cell Lysis: Prepare cell lysates in a buffer that preserves phosphatase activity and is free of inhibitors like EDTA or high concentrations of phosphate.[16]

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.[15]

-

Assay Reaction: In a 96-well plate, add a defined amount of protein lysate to each well.[15]

-

Initiation: Start the reaction by adding a buffered pNPP substrate solution to each well.[15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).[15]

-

Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH), which also enhances the yellow color of the pNP product.[15]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[16]

-

Quantification: Calculate the amount of pNP produced using a standard curve and express phosphatase activity as nmol of pNP/min/mg of protein.[15]

Protocol 2: Substrate Identification via Phosphoproteomics

This powerful approach identifies changes in the phosphorylation status of thousands of proteins upon manipulation of phosphatase activity.[17][18]

Principle: By inhibiting or degrading a specific phosphatase, its substrates will accumulate in a hyperphosphorylated state. These changes can be quantified using liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS).[17][18]

Workflow:

-

Perturbation: Treat cells with a specific phosphatase inhibitor (e.g., a PP2A-activating drug or inhibitor) or use genetic tools (e.g., siRNA, CRISPR, or targeted degradation systems like dTAG) to deplete the phosphatase of interest.[10][19]

-

Protein Extraction and Digestion: Lyse the control and treated cells, extract proteins, and digest them into peptides using an enzyme like trypsin.[17]

-

Phosphopeptide Enrichment: Isolate phosphopeptides from the complex mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[17]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.[18]

-

Data Analysis: Quantitatively compare the abundance of each identified phosphopeptide between the control and treated samples. Peptides with significantly increased phosphorylation in the phosphatase-inhibited/depleted sample are identified as potential substrates.[10][18]

Protocol 3: Substrate Identification using "Substrate-Trapping" Mutants

This technique is designed to stabilize the transient interaction between a phosphatase and its substrate, enabling their co-purification.[14][20]

Principle: A mutation is introduced into the phosphatase's active site (e.g., mutating the catalytic aspartate to alanine). This abolishes catalytic activity but preserves the ability to bind tightly to the phosphorylated substrate, effectively "trapping" it.[14][20]

Methodology:

-

Mutant Generation: Create an expression vector for the catalytically inactive "substrate-trapping" mutant of the phosphatase.

-

Cellular Expression: Transfect cells with the vector to express the trapping mutant. A wild-type phosphatase and an empty vector should be used as controls.[20]

-

Immunoprecipitation (IP): Lyse the cells and perform an IP using an antibody against the tagged mutant phosphatase. This will pull down the mutant along with any stably bound substrates.[14]

-

Elution and Analysis: Elute the bound proteins from the antibody-bead complex.

-

Identification: Identify the co-precipitated proteins (the putative substrates) using either Western blotting with phospho-specific antibodies or, for a global analysis, by mass spectrometry.[18][20]

Visualizations of PP2A Signaling

The following diagrams illustrate the regulation of a key signaling pathway by PP2A.

Caption: Figure 2. PP2A Regulation of the MAPK/ERK Pathway.

Conclusion

The Phosphoprotein Phosphatase (PPP) family, and particularly PP2A, represents a central hub in cellular signal transduction. By counteracting the activity of numerous protein kinases, these enzymes provide critical control over pathways that dictate cell fate. The continued identification of their downstream targets and the elucidation of their regulatory mechanisms are essential for understanding fundamental cell biology and for developing novel therapeutic strategies for diseases like cancer, where phosphatase function is often dysregulated.[3] The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the vast and complex roles of the PPP family.

References

- 1. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein phosphatase - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2A: a highly regulated family of serine/threonine phosphatases implicated in cell growth and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein phosphatase 2A as a therapeutic target in inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mapping the substrate landscape of protein phosphatase 2A catalytic subunit PPP2CA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of PP2A-mediated IKKβ dephosphorylation: a systems biological approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Protein Tyrosine Phosphatase (PTP) Substrates | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pnas.org [pnas.org]

Ppp-AA and its interaction with [specific protein]

To provide a comprehensive technical guide on the interaction between Ppp-AA and a specific protein, please specify the protein of interest. The placeholder "[specific protein]" needs to be defined for a detailed and accurate response.

Once the specific protein is identified, this guide will delve into the following areas:

-

Introduction to this compound and the Specific Protein: A detailed overview of both molecules, including their structure, function, and biological significance.

-

Molecular Interaction Analysis: A thorough examination of the binding kinetics and structural basis of the this compound-[specific protein] interaction.

-

Functional Consequences of the Interaction: An exploration of how this interaction modulates cellular signaling pathways and downstream biological effects.

-

Experimental Methodologies: A comprehensive description of the protocols used to study this interaction.

-

Therapeutic Implications: A discussion on the potential for targeting this interaction in drug development.

To proceed, please provide the name of the specific protein that interacts with this compound.

An In-depth Technical Guide to α-Pyrrolidinopropiophenone (α-PPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone (B1664624) that has garnered interest within the scientific community due to its stimulant properties and its relationship to other psychoactive substances. Structurally similar to the appetite suppressant diethylpropion, α-PPP acts primarily as a reuptake inhibitor of the monoamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[1] Additionally, it exhibits antagonist activity at serotonin (B10506) 5-HT2A receptors.[2][3] This dual mechanism of action contributes to its complex pharmacological profile. This technical guide provides a comprehensive overview of the initial studies and literature on α-PPP, focusing on its chemical properties, metabolism, mechanism of action, and in vivo effects. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience. While the user's query included "Ppp-AA," extensive literature searches did not yield a compound with this specific designation. It is presumed that "Ppp" refers to α-Pyrrolidinopropiophenone (α-PPP), and "AA" may have been a typo or an internal project code. This guide will focus on the well-documented compound, α-PPP.

Chemical and Physical Properties

α-Pyrrolidinopropiophenone is a member of the pyrrolidinophenone class of compounds.[4] The hydrochloride salt is a common form used in research.

| Property | Value | Reference |

| Formal Name | 1-phenyl-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | [4][5] |

| CAS Number | 92040-10-3 | [4][5] |

| Molecular Formula | C₁₃H₁₇NO · HCl | [4][5] |

| Formula Weight | 239.7 g/mol | [4][5] |

| Purity | ≥97% (typical for research grade) | [4][5] |

| Formulation | Crystalline solid | [4][5] |

| Solubility (in various solvents) | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: 3 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [4][5] |

| λmax | 250 nm | [4][5] |

Metabolism and Detection

Studies in rats have shown that α-PPP is extensively metabolized. The primary metabolic pathways include:

-

Hydroxylation of the pyrrolidine (B122466) ring, followed by dehydrogenation to form a lactam.

-

Hydroxylation of the aromatic ring at the 4' position.

-

Double dealkylation of the pyrrolidine ring, leading to the formation of cathinone.

-

Reduction of the keto group to a secondary alcohol, forming norephedrine (B3415761) diastereomers.

The presence of the 2"-oxo-PPP metabolite is considered a definitive indicator of α-PPP intake.[6] For toxicological screening, gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical method for the detection of α-PPP and its metabolites in urine.[6][7]

Mechanism of Action

α-PPP's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, which increases the extracellular concentrations of these neurotransmitters.[1] This action is similar to that of cocaine.[1] In addition to its effects on monoamine transporters, α-PPP also acts as a competitive antagonist and inverse agonist at the serotonin 5-HT2A receptor.[2][3][8] This antagonist activity at the 5-HT2A receptor may modulate some of the psychostimulant effects of the compound.[2][3]

Quantitative Data on Receptor Interactions

| Parameter | Target | Value | Species | Reference |

| Kᵢ | 5-HT2A Receptor | 2.5 μM | Human (recombinant) | [2] |

| Kₑ | 5-HT2A Receptor | 851 nM | Human (recombinant) | [2][3] |

| IC₅₀ | Dopamine Transporter (DAT) | 196.7 nM | Rat (synaptosomes) | [9] |

In Vivo Studies

Animal studies, primarily in rodents, have been conducted to characterize the behavioral effects of α-PPP. These studies have focused on locomotor activity and the reinforcing effects of the drug.

Locomotor Activity

α-PPP has been shown to increase locomotor activity in rats in a dose-dependent manner.[10][11]

| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |

| Female Rats | 5, 10 | Increased spontaneous activity | [10][11] |

| Female Rats | 5, 10 | Suppressed wheel activity | [10][11] |

Self-Administration

Intravenous self-administration studies in rats have demonstrated the reinforcing properties of α-PPP, suggesting a potential for abuse. The reinforcing effects are dose-dependent, with higher doses being more readily self-administered.[12]

| Species | Dose (mg/kg/infusion) | Reinforcing Effect | Reference |

| Male Rats | 0.05, 0.1, 0.32 | Dose-dependent self-administration | [12] |

Experimental Protocols

Synthesis of α-Pyrrolidinopropiophenone (α-PPP)

A common synthetic route for α-PPP involves the α-bromination of a propiophenone (B1677668) precursor followed by reaction with pyrrolidine.[13][14]

Materials:

-

Propiophenone

-

Bromine

-

Pyrrolidine

-

Suitable solvents (e.g., diethyl ether, dichloromethane)

-

Acid (for salt formation, e.g., HCl)

General Procedure:

-

α-Bromination: Propiophenone is reacted with bromine in a suitable solvent to yield α-bromopropiophenone. The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Reaction with Pyrrolidine: The resulting α-bromopropiophenone is then reacted with pyrrolidine. This nucleophilic substitution reaction forms the α-pyrrolidinopropiophenone free base.

-

Salt Formation: The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by crystallization to yield the final product.

Note: This is a general outline. For detailed experimental parameters, including reagent quantities, reaction times, temperatures, and purification methods, it is recommended to consult a primary literature source with a detailed synthetic protocol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-PPP and Metabolites in Urine

This protocol provides a general framework for the detection of α-PPP and its metabolites in urine samples.[6][7]

Sample Preparation:

-

Enzymatic Hydrolysis: To detect conjugated metabolites, urine samples can be treated with β-glucuronidase/arylsulfatase to cleave the conjugates.

-

Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to extract the analytes of interest and remove interfering substances. The cartridge is then washed, and the analytes are eluted with a suitable solvent.

-

Derivatization: The extracted analytes are derivatized, for example, by trimethylsilylation, to improve their volatility and chromatographic properties.

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: 30 m x 0.25 mm ID fused-silica capillary column coated with 0.25 µm 100% dimethylpolysiloxane (e.g., DB-1).

-

Oven Temperature Program: Initial temperature of 100°C, ramped at a specific rate (e.g., 6°C/min) to a final temperature of 300°C.

-

Injector: Split mode at 280°C.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 34-600 amu.

Data Analysis: Metabolites are identified by comparing their retention times and mass spectra to those of reference standards or by interpretation of the fragmentation patterns.

Rodent Locomotor Activity Assay

This protocol outlines a general procedure for assessing the effect of α-PPP on locomotor activity in rats.[10][11][15]

Animals:

-

Adult rats (specify strain, sex, and age).

-

House animals in a controlled environment with a regular light-dark cycle.

Procedure:

-

Acclimation: Acclimate the rats to the locomotor activity chambers for a set period before the experiment.

-

Drug Administration: Administer α-PPP or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired doses.

-

Data Collection: Place the rats in the locomotor activity chambers immediately after injection. The chambers are equipped with infrared beams to automatically record horizontal and vertical movements over a specified time period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of vertical rears) using appropriate statistical methods to compare the effects of different doses of α-PPP to the vehicle control.

Intravenous Self-Administration in Rats

This protocol describes a general method for evaluating the reinforcing effects of α-PPP in rats.[12][16][17]

Animals and Surgery:

-

Adult rats are surgically implanted with chronic indwelling intravenous catheters in the jugular vein.

-

Allow for a post-operative recovery period.

Apparatus:

-

Operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a cue light.

Procedure:

-

Acquisition Training: Place rats in the operant chambers. Responses on the "active" lever result in an intravenous infusion of α-PPP, often paired with a visual or auditory cue. Responses on the "inactive" lever have no consequence.

-

Dose-Response Evaluation: Once a stable pattern of self-administration is established, different doses of α-PPP can be tested to determine the dose-response relationship for its reinforcing effects.

-

Data Analysis: The primary measure of reinforcement is the number of infusions earned per session. Statistical analysis is used to compare responding for different doses of α-PPP and to a vehicle control.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by α-PPP.

Dopamine Transporter (DAT) Signaling Pathway

α-PPP acts as a reuptake inhibitor at the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. By blocking DAT, α-PPP increases the concentration and duration of dopamine in the synaptic cleft, leading to enhanced postsynaptic signaling.

Caption: α-PPP inhibits the dopamine transporter (DAT).

Serotonin 5-HT2A Receptor Signaling Pathway

α-PPP acts as an antagonist at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). By blocking this receptor, α-PPP can modulate the downstream signaling cascade that is normally initiated by serotonin.[2][18][19]

Caption: α-PPP antagonizes the serotonin 5-HT2A receptor.

Conclusion

α-Pyrrolidinopropiophenone is a synthetic cathinone with a distinct pharmacological profile characterized by its potent inhibition of dopamine and norepinephrine reuptake and its antagonist activity at serotonin 5-HT2A receptors. The initial studies summarized in this guide provide a foundational understanding of its chemistry, metabolism, mechanism of action, and in vivo effects. This information serves as a critical resource for researchers and drug development professionals investigating the therapeutic potential or abuse liability of α-PPP and related compounds. Further research is warranted to fully elucidate the complex interplay of its effects on different neurotransmitter systems and its potential long-term consequences.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SELF-ADMINISTRATION AND BEHAVIORAL ECONOMICS OF SECOND-GENERATION SYNTHETIC CATHINONES IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats [escholarship.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 19. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Innate Immune System: The Therapeutic Potential of 5'-Triphosphate RNA as a RIG-I Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic activation of the innate immune system presents a powerful therapeutic modality for a range of diseases, most notably in immuno-oncology and as an adjuvant for vaccines. A key pathway in this domain is the Retinoic Acid-Inducible Gene I (RIG-I) signaling cascade. RIG-I is a cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a potent antiviral and pro-inflammatory response.[1][2][3] This guide explores the therapeutic potential of synthetic 5'-triphosphate double-stranded RNA (5'ppp-dsRNA), a specific and potent agonist for RIG-I, providing detailed insights into its mechanism of action, experimental validation, and therapeutic applications.

The RIG-I Signaling Pathway: A Central Hub of Innate Immunity

RIG-I is a DExD/H-box helicase that remains in an autoinhibited state in the absence of a ligand.[4][5] It is activated by specific pathogen-associated molecular patterns (PAMPs), primarily short double-stranded RNAs (dsRNA) bearing a 5'-triphosphate (5'ppp) or 5'-diphosphate (5'pp) moiety.[6][7] This feature allows RIG-I to distinguish viral RNA from host cellular RNA, which is typically capped at the 5' end.[8][9]

Upon binding to its RNA ligand, RIG-I undergoes a significant conformational change. This change exposes its two N-terminal caspase activation and recruitment domains (CARDs).[4][5] The exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), inducing MAVS to form prion-like aggregates on the mitochondrial membrane.[6][10] This MAVS signalosome serves as a platform to recruit downstream signaling components, leading to the activation of two key transcription factor families:

-

Interferon Regulatory Factors (IRF3 and IRF7): Activated via the kinases TBK1 and IKKε, leading to their dimerization, nuclear translocation, and subsequent induction of type I and type III interferons (IFN-α/β, IFN-λ).[2][8][10]

-

Nuclear Factor-kappa B (NF-κB): Activated through the IKK complex (IKKα/β/γ), leading to the expression of a wide range of pro-inflammatory cytokines and chemokines.[6][10]

The production of interferons establishes a broad antiviral state in surrounding cells, while the secreted cytokines and chemokines recruit and activate other immune cells, bridging the innate and adaptive immune responses.[11][12]

References

- 1. hzymesbiotech.com [hzymesbiotech.com]

- 2. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]

- 5. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. Dependence of RIG-I Nucleic Acid-Binding and ATP Hydrolysis on Activation of Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. RIG-I Activation by a Designer Short RNA Ligand Protects Human Immune Cells against Dengue Virus Infection without Causing Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Ppp-AA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ppp-AA is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is fundamental for the proliferation, differentiation, and survival of B-cells.[3][4] In certain B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cancer cell growth.[4] this compound works by irreversibly binding to a specific cysteine residue (Cys-481) in the active site of BTK, effectively shutting down the signaling cascade that promotes malignant B-cell survival and proliferation.[3][4][5] This targeted mechanism of action has made this compound a cornerstone therapy for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][7]

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 2 hours.[8] The exposure to this compound, as measured by the area under the curve (AUC), increases proportionally with doses up to 840 mg per day.[9][10] While administration with a high-fat meal can increase exposure by less than two-fold, there are generally no food restrictions warranted.[8][10]

Distribution

This compound is extensively bound to human plasma proteins, with in vitro studies showing a reversible binding of 97.3%.[8] It has a large apparent volume of distribution at steady state (Vd,ss/F) of approximately 10,000 L, indicating extensive distribution into tissues.[8]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6.[8] This extensive metabolism results in a high first-pass effect.[8] Several metabolites are formed, with the most significant being a dihydrodiol derivative, PCI-45227.[8] This active metabolite has an inhibitory activity towards BTK that is approximately 15 times lower than that of the parent compound, this compound.[8]

Excretion

The elimination of this compound and its metabolites occurs mainly through the feces.[8][11][12] After a single oral dose of radiolabeled this compound, about 80% of the radioactivity is recovered in the feces and less than 10% in the urine over 168 hours.[9][11] Very little of the drug (<1%) is excreted as the unchanged parent compound, highlighting its extensive metabolism.[11] this compound has a relatively short elimination half-life of 4 to 6 hours.[8][12]

PK Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound.

| Parameter | Value | Citation(s) |

| Route of Administration | Oral | [8] |

| Time to Max. Concentration (Tmax) | 1–2 hours | [1][8] |

| Plasma Protein Binding | 97.3% (in vitro) | [8][12] |

| Apparent Volume of Distribution (Vd,ss/F) | ~10,000 L | [8] |

| Metabolism | Primarily via CYP3A4 | [8] |

| Primary Active Metabolite | PCI-45227 (dihydrodiol) | [8] |

| Route of Excretion | Primarily fecal (~80%) | [9][11][12] |

| Elimination Half-Life (t½) | 4–9 hours | [8][9][10] |

| Steady-State AUC (420 mg/day) | 680 ± 517 ng·h/mL | [8] |

Pharmacodynamics (PD)

The pharmacodynamics of this compound describe its biochemical and physiological effects on the body, primarily its interaction with the BTK target.

Mechanism of Action

This compound is a potent and irreversible inhibitor of BTK.[1] BTK is a key kinase in the BCR signaling pathway.[3][13] When the BCR is activated, BTK triggers downstream signaling cascades involving molecules like PLCγ2, PI3K, and NF-κB, which ultimately promote B-cell proliferation and survival.[3][4][13] this compound covalently binds to the Cys-481 residue within the BTK active site, leading to irreversible inhibition of its enzymatic activity.[3][4] This blockade disrupts BCR signaling, inhibiting the growth and survival of malignant B-cells and leading to apoptosis (programmed cell death).[1][4]

Target Engagement & Occupancy

A key feature of this compound is its sustained pharmacodynamic effect despite a short pharmacokinetic half-life.[1] This is due to the irreversible covalent bond it forms with BTK.[1] Pharmacodynamic studies show that a single daily dose can achieve near-complete and sustained occupancy of the BTK protein in peripheral blood mononuclear cells (PBMCs).[14] At clinically approved doses, the median BTK occupancy is maintained between 96% and 99% over a 24-hour period.[14] This sustained target engagement is crucial for the drug's efficacy, allowing for once-daily dosing.[1][10] Even at lower doses, such as 280 mg or 140 mg, a high degree of BTK occupancy (>90% for most patients) can be maintained, which is relevant for managing side effects.[15]

Pharmacodynamic Data Summary

| Parameter | Description | Value | Citation(s) |

| Target | Bruton's tyrosine kinase (BTK) | - | [1] |

| Binding Site | Cysteine-481 (Cys-481) | - | [3][4] |

| Binding Type | Covalent, Irreversible | - | [1][3] |

| IC₅₀ (BTK Inhibition) | 0.5 nM | [1][16] | |

| Effect | Inhibition of BCR signaling, induction of apoptosis | - | [1] |

| BTK Occupancy (Clinical Dose) | 96-99% sustained over 24h | [14] |

Experimental Protocols & Methodologies

Quantification of this compound in Plasma (Pharmacokinetics)

A standard method for determining the concentration of this compound in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18]

Protocol Outline:

-

Sample Preparation: Plasma samples (e.g., 50 µL) are mixed with an internal standard (e.g., Ibrutinib-d5) to ensure accuracy.[19] Proteins are then precipitated out of the plasma using a solvent like acetonitrile.[19] The mixture is vortexed and centrifuged to separate the liquid supernatant from the solid protein pellet.[19]

-

Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.[19][20] The components are separated on a C18 analytical column using a mobile phase gradient, which typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[19][20]

-

Mass Spectrometric Detection: The separated components are ionized (e.g., using positive ion electrospray ionization) and detected by a tandem mass spectrometer.[19][20] The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[17][20]

-

Quantification: A calibration curve is generated using samples with known concentrations of this compound.[17] The concentration in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[17] The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[17][21]

BTK Occupancy Assay (Pharmacodynamics)

BTK occupancy is a critical pharmacodynamic biomarker used to measure the extent of target engagement in cells. A homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a modern approach for this.[22][23]

Protocol Outline:

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[22] The cells are lysed to release the intracellular contents, including the BTK protein.[22]

-

Duplex Assay: The assay is performed in a multiplexed format to simultaneously measure both "free" BTK (unbound by this compound) and "total" BTK (both bound and unbound).[22][23]

-

Reagent Addition:

-

A terbium-conjugated anti-BTK antibody (the FRET donor) is added, which binds to all BTK proteins.[23]

-

A fluorescently labeled probe that binds only to the free, unoccupied BTK active site is added (FRET acceptor 1).[22]

-

A second fluorescently labeled anti-BTK antibody that binds to a different site on the protein is added (FRET acceptor 2) to measure total BTK.[23]

-

-

Signal Detection: When the donor and acceptors are in close proximity, FRET occurs. The instrument measures the distinct emission signals from both acceptors.[23]

-

Occupancy Calculation: The level of BTK occupancy is calculated as: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100 This provides a direct measure of how much of the target protein is engaged by the drug in the patient's cells.[22]

Visualizations

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow Diagram

Caption: Experimental workflow for quantifying this compound in plasma samples via LC-MS/MS.

Logical Relationship Diagram

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 8. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. payeshdarou.ir [payeshdarou.ir]

- 18. ctppc.org [ctppc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of α-Pyrrolidinopropiophenone (α-PPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of α-Pyrrolidinopropiophenone (α-PPP), a synthetic cathinone (B1664624). Due to the limited availability of direct forced degradation studies on α-PPP, this document synthesizes information from studies on analogous cathinone derivatives and its known metabolic pathways to project a scientifically grounded stability and degradation profile. This guide is intended to support research, analytical method development, and formulation strategies.

Introduction to α-Pyrrolidinopropiophenone (α-PPP)

α-Pyrrolidinopropiophenone (α-PPP) is a stimulant compound belonging to the substituted cathinone class.[1] Its chemical structure features a phenyl group, a propanone backbone, and a pyrrolidine (B122466) ring. As a member of the pyrrolidinophenone subclass, its stability is influenced by the tertiary amine within the pyrrolidine ring, which generally confers greater stability compared to secondary amine cathinone analogs.[2][3][4] Understanding the chemical stability and degradation pathways of α-PPP is crucial for forensic analysis, toxicological studies, and for any potential pharmaceutical development involving this chemical scaffold. A product information sheet for α-PPP hydrochloride indicates a stability of at least five years when stored as a crystalline solid at -20°C.[5]

Predicted Stability Profile of α-PPP

Based on extensive stability studies of synthetic cathinones, the stability of α-PPP is highly dependent on pH, temperature, and the storage matrix.[2][3] As a pyrrolidinyl analog, α-PPP is expected to be significantly more stable than its secondary amine counterparts.[3][4]

Table 1: Summary of Predicted Stability of α-Pyrrolidinopropiophenone (α-PPP) Under Various Conditions

| Condition | Matrix | Predicted Stability | Rationale/Comments |

| pH | Aqueous Solution | More stable in acidic conditions (e.g., pH 4) than in alkaline conditions (e.g., pH 8).[2] | Cathinones exhibit significant alkaline lability, with degradation accelerated under basic conditions.[2][4] |

| Temperature | Blood, Urine, Solvents | Stability decreases significantly with increasing temperature. Frozen (-20°C) > Refrigerated (4°C) > Ambient (20°C) > Elevated (32°C).[3][6] | Significant losses of cathinone analogs have been observed within hours at elevated temperatures, while frozen conditions can preserve them for over 10 months.[3] |

| Solvents | Methanol (MeOH), Acetonitrile (ACN) | Predicted to be more stable in ACN than in MeOH.[7] | Studies on analogous compounds like α-PVP show high stability in ACN, while degradation is observed in MeOH, particularly at room temperature.[7] |

| Biological Matrices | Blood, Urine | Less stable in biological matrices compared to pure solvents, especially at room and elevated temperatures.[6][7] | Enzymatic and chemical degradation can occur. For instance, α-PVP, a close analog, shows degradation in whole blood at room temperature after 14 days.[7] |

Putative Degradation Pathways of α-PPP

The main metabolic transformations of α-PPP include:

-

Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam.

-

Hydroxylation of the aromatic ring (phenyl group).

-

Dealkylation of the pyrrolidinyl group to form cathinone, which can be subsequently reduced.[8][9]

Based on these metabolic routes, a putative chemical degradation pathway can be proposed, primarily involving oxidation of the pyrrolidine ring.

Experimental Protocols for Stability and Degradation Studies

To formally assess the stability and degradation profile of α-PPP, a forced degradation study should be conducted. The following outlines a typical experimental protocol.

To identify the degradation products of α-PPP under various stress conditions and to establish its intrinsic stability.

-

Test Substance: α-Pyrrolidinopropiophenone (α-PPP) hydrochloride

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Acetonitrile (ACN), and other necessary solvents and buffers.

-

Instrumentation: HPLC with UV/Vis and/or Mass Spectrometric (MS) detection, pH meter, calibrated oven, photostability chamber.

Forced degradation studies are typically performed under the following conditions:[10]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Prepare solutions of α-PPP in the respective stress media.

-

Expose the solutions to the specified stress conditions.

-

At defined time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).

-

Detect the parent drug and any degradation products using UV/Vis and/or MS detectors.[10]

-

Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.

Conclusion

While a dedicated and comprehensive stability profile for α-Pyrrolidinopropiophenone (α-PPP) is not extensively documented in the public domain, a robust understanding of its likely behavior can be inferred from studies on analogous synthetic cathinones and its known metabolic fate. As a pyrrolidinophenone, α-PPP is expected to exhibit greater stability than many other cathinone derivatives, particularly under acidic and refrigerated or frozen conditions. The primary degradation pathways are predicted to involve oxidation of the pyrrolidine ring. For definitive stability and degradation data, a formal forced degradation study as outlined in this guide is recommended. The information presented here serves as a valuable resource for professionals in drug development, forensic science, and toxicology by providing a foundational understanding of the stability and degradation characteristics of α-PPP.

References

- 1. α-Pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ojp.gov [ojp.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 8. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-Pyrrolidinopropiophenone (α-PPP) - CAS 19134-50-0 [benchchem.com]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of P-loop NTPase Binding Sites: A Technical Guide

Abstract

P-loop containing nucleoside triphosphate hydrolases (P-loop NTPases) represent one of the largest and most functionally diverse superfamilies of enzymes, playing critical roles in nearly all cellular processes.[1] Their involvement in diseases ranging from cancer to bacterial infections makes them prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the core in silico methodologies used to model the binding sites of P-loop NTPases, identify novel inhibitors, and understand their mechanism of action. We detail a comprehensive computational workflow, from initial protein structure determination to the dynamic simulation of protein-ligand complexes, and outline the necessary experimental protocols for model validation.

Introduction to P-loop NTPases

P-loop NTPases are characterized by a conserved structural domain known as the P-loop NTPase fold, which is a variation of the Rossmann fold.[2][3] This domain is responsible for binding and hydrolyzing nucleoside triphosphates (NTPs), such as ATP or GTP, to power a vast array of cellular activities.[4][5]

The catalytic site is defined by two key conserved sequence motifs:

-

Walker A Motif (P-loop): Typically following the sequence pattern [G/A]xxxxGK[S/T], this flexible loop interacts with the phosphate (B84403) groups of the bound NTP.[4][6]

-

Walker B Motif: This motif, often hhhh[D/E] (where 'h' is a hydrophobic residue), is crucial for coordinating the Mg²⁺ ion essential for catalysis.[1][7]

Given their central role in cellular function, the dysregulation of P-loop NTPases is implicated in numerous pathologies. Therefore, the development of specific inhibitors is a major goal in drug discovery. Computational, or in silico, modeling provides a powerful, cost-effective, and rapid approach to explore the complex molecular interactions governing ligand binding and to screen vast chemical libraries for potential therapeutic agents.[8]

The Computational Modeling Workflow

The in silico analysis of Ppp-AA binding sites is a multi-step process that integrates various computational techniques. Each step refines the understanding of the target and improves the predictive accuracy of the models. The general workflow is outlined below.

Core Methodologies in Detail

Protein Structure Determination: Homology Modeling